

Spectroscopic and Synthetic Profile of Ethyl 5-nitrobenzofuran-2-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 5-nitrobenzofuran-2-carboxylate*

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This technical guide provides a comprehensive overview of the spectroscopic data and synthetic protocols for **Ethyl 5-nitrobenzofuran-2-carboxylate**, a key intermediate in pharmaceutical research. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the characterization and synthesis of this compound.

Spectroscopic Data

The structural elucidation of **Ethyl 5-nitrobenzofuran-2-carboxylate** is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific spectral data from commercial databases requires subscription access, the following tables summarize the expected and reported spectroscopic characteristics based on available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The following tables outline the anticipated chemical shifts for the ^1H and ^{13}C nuclei of **Ethyl 5-nitrobenzofuran-2-carboxylate**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	-	-	Ethyl group ($-\text{CH}_3$)
Data not available	-	-	Ethyl group ($-\text{CH}_2$)
Data not available	-	-	Aromatic protons

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available	Ethyl group ($-\text{CH}_3$)
Data not available	Ethyl group ($-\text{CH}_2$)
Data not available	Aromatic and furan carbons
Data not available	Carbonyl carbon ($\text{C}=\text{O}$)

Note: Specific chemical shift values are not publicly available in the immediate search results but are indicated to be present in databases such as SpectraBase.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **Ethyl 5-nitrobenzofuran-2-carboxylate** are presented below.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
Data not available	C=O stretch (ester)
Data not available	N-O stretch (nitro group)
Data not available	C-O stretch (ester and furan)
Data not available	C-H stretch (aromatic and aliphatic)
Data not available	C=C stretch (aromatic)

Note: While a general IR spectrum is mentioned in PubChem, specific peak positions are not detailed in the provided search results.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The molecular formula of **Ethyl 5-nitrobenzofuran-2-carboxylate** is C₁₁H₉NO₅, with a molecular weight of 235.19 g/mol .[\[1\]](#)[\[2\]](#)

Table 4: Mass Spectrometry Data

m/z	Fragmentation
235	[M] ⁺ (Molecular ion)
Data not available	Further fragmentation ions

Note: A detailed mass spectrum with fragmentation analysis was not found in the initial search.

Experimental Protocols

The synthesis of **Ethyl 5-nitrobenzofuran-2-carboxylate** can be achieved through multiple routes. A common and effective method involves the reaction of a substituted salicylaldehyde with an α -haloacetate.

Synthesis from 5-Nitrosalicylaldehyde

A frequently cited method involves the reaction of 5-nitrosalicylaldehyde with ethyl bromoacetate.[3]

Reaction Scheme:

Detailed Protocol:

- To a solution of 5-nitrosalicylaldehyde in a suitable solvent such as N-methyl pyrrolidine (NMP) or DMF, add a base like anhydrous potassium carbonate or sodium carbonate.
- Stir the mixture for a period at room temperature to facilitate the formation of the phenoxide.
- Add ethyl bromoacetate to the reaction mixture.
- Heat the mixture, typically to around 100-110°C, and stir for several hours to overnight.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and pour it into ice-cold water.
- Extract the product with an organic solvent such as ethyl acetate.
- Wash the combined organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography.

Synthesis from Salicylaldehyde

An alternative two-step synthesis starts with the nitration of salicylaldehyde.

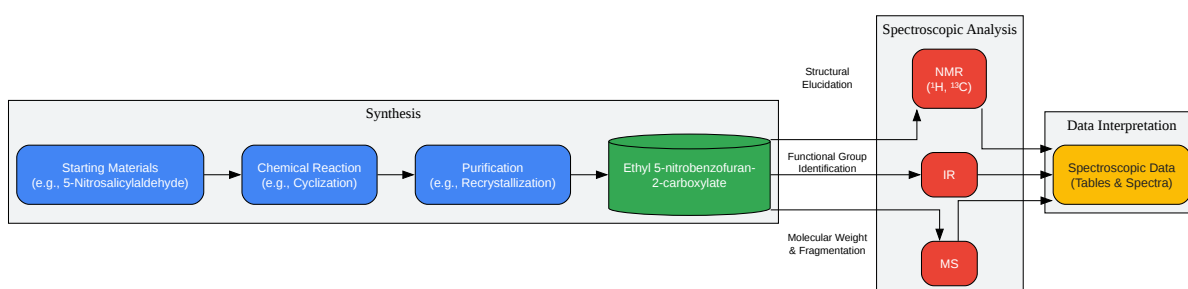
Detailed Protocol:

- Nitration of Salicylaldehyde: Dissolve salicylaldehyde in acetic acid and cool the solution to 0°C. Add nitric acid dropwise while maintaining the low temperature. Stir the reaction mixture for several hours at room temperature to yield 5-nitrosalicylaldehyde.
- Cyclization: The resulting 5-nitrosalicylaldehyde is then reacted with ethyl bromoacetate in the presence of a base as described in the protocol above to yield **Ethyl 5-nitrobenzofuran-**

2-carboxylate.

Visualizing the Workflow

The general workflow for the synthesis and characterization of **Ethyl 5-nitrobenzofuran-2-carboxylate** is illustrated in the following diagram.



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Caption: Workflow for the synthesis and spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for the synthesis and characterization of **Ethyl 5-nitrobenzofuran-2-carboxylate**. For detailed, quantitative spectroscopic data, direct access to chemical databases is recommended.

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